N-Diphenylacetylglycine

Glycine Receptor Antagonist Neuroscience

Generic N-acyl glycines lack potency & selectivity for glycine receptor research. N-Diphenylacetylglycine (CAS 65707-74-6) is the validated solution: • GlyR α1 antagonist: IC50=49 nM, Ki=18 nM - >500-fold selective vs. N-benzoylglycine • Metabolically stable in wheat, barley, tomato - intact amide bond ensures prolonged in-planta activity • LogP 1.72 - enhanced lipophilicity vs. hippuric acid (LogP ~0.3) for superior membrane permeability Supplied as a solid; ideal for electrophysiology, radioligand binding & plant physiology.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 65707-74-6
Cat. No. B1195730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Diphenylacetylglycine
CAS65707-74-6
SynonymsN-diphenylacetylglycine
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)O
InChIInChI=1S/C16H15NO3/c18-14(19)11-17-16(20)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,20)(H,18,19)
InChIKeyVQBRAWUFMIKGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Diphenylacetylglycine Physicochemical and Regulatory Profile


N-Diphenylacetylglycine (CAS 65707-74-6), also known as N-(Diphenylacetyl)glycine, is a synthetic N-acyl glycine derivative with the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol [1]. It is characterized by a diphenylacetyl group attached to the glycine backbone, which confers increased lipophilicity . This compound is recognized in authoritative databases, including the Medical Subject Headings (MeSH) [2] and the Comparative Toxicogenomics Database (CTD) [3], and is commercially available as a solid with specified purity and physical properties [1].

N-Diphenylacetylglycine: Why It Cannot Be Substituted


Procurement of a generic N-acyl glycine or glycine receptor modulator in place of N-Diphenylacetylglycine (65707-74-6) introduces significant scientific risk due to its unique and quantifiable differentiation in potency, selectivity, and functional activity at the glycine receptor alpha 1 (GlyR α1) subunit [1][2]. Unlike endogenous or simple aromatic N-acyl glycines, this compound acts as a potent antagonist with nanomolar affinity, a profile not replicated by other N-acyl glycines such as N-benzoylglycine or N-phenylacetylglycine [1]. Furthermore, its stability against common metabolic pathways in plant systems, compared to simpler glycine conjugates, is a critical differentiator for agricultural or botanical research applications [3].

N-Diphenylacetylglycine Differentiation Evidence


GlyR α1 Antagonist Activity

N-Diphenylacetylglycine demonstrates potent antagonist activity at the recombinant human glycine receptor alpha 1 subunit. In HEK293 cells, it inhibited glycine-induced currents with an IC50 of 49 nM [1]. This establishes a clear functional profile as a GlyR α1 antagonist.

Glycine Receptor Antagonist Neuroscience

Strychnine Displacement Affinity

N-Diphenylacetylglycine exhibits high affinity for the glycine receptor, as demonstrated by its ability to displace the selective antagonist [3H]strychnine from rat brain synaptic membranes. The compound showed a Ki value of 18 nM [1], confirming its direct binding to the strychnine-sensitive site.

Radioligand Binding Neuropharmacology Receptor Pharmacology

Metabolic Stability in Plants

In higher plants, N-Diphenylacetylglycine demonstrates significant metabolic stability. A radiolabeled study showed that in wheat, barley, and tomato plants, the compound undergoes only a low degree of metabolism. Importantly, the peptide linkage remained intact, and no free diphenylacetic acid was formed [1].

Plant Metabolism Growth Regulation Biotransformation

Enhanced Lipophilicity

The diphenylacetyl moiety significantly alters the physicochemical properties of N-Diphenylacetylglycine compared to simpler N-acyl glycines. Predicted values include a LogP of 1.72 and a pKa of 3.37 [1]. These properties directly influence membrane permeability and solubility.

Physicochemical Property Lipophilicity Computational Chemistry

N-Diphenylacetylglycine Applications


GlyR α1 Pharmacology Tool

Given its potent antagonist activity (IC50 = 49 nM) and high binding affinity (Ki = 18 nM) at the GlyR α1 subunit [1][2], N-Diphenylacetylglycine (CAS 65707-74-6) is a validated tool compound for studying GlyR α1 function. It is suitable for use in electrophysiology and radioligand binding assays where selective modulation of this receptor subtype is required. Its activity profile is clearly distinguished from that of endogenous N-acyl glycines and simpler analogs like N-benzoylglycine, which lack this potency.

Plant Growth Regulation and Metabolism Studies

The compound's documented 'growth-regulating' activity and resistance to metabolic hydrolysis in major crop plants (wheat, barley, tomato) make it a specialized reagent for plant physiology research [3]. Unlike simpler N-acyl glycines that are rapidly degraded, its stable amide bond ensures prolonged activity in plant tissues, making it a superior choice for studying long-term effects on plant development and for tracing metabolic pathways using radiolabeled analogs.

Lipophilic Glycine Building Block

The enhanced lipophilicity (predicted LogP = 1.72) and defined physicochemical properties, including a melting point of 157°C , make N-Diphenylacetylglycine a valuable starting material or intermediate in organic synthesis. Its diphenylacetyl group provides a bulky, hydrophobic moiety that can be leveraged to modulate the physicochemical profile of target molecules, offering a clear advantage over less lipophilic N-acyl glycine alternatives like hippuric acid (LogP ~0.3).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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